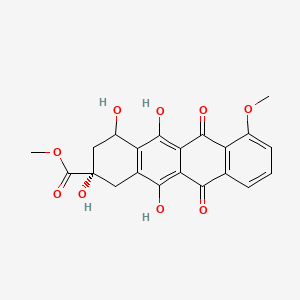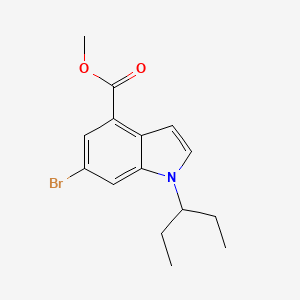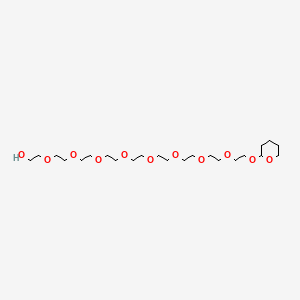![molecular formula C14H7ClF5N3O B11827515 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B11827515.png)
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline is a complex organic compound that features a unique combination of halogenated aromatic rings and a pyrrolo[2,3-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline typically involves multiple steps, including halogenation, coupling reactions, and aromatic substitution. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its analgesic properties.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)aniline: Shares a similar pyridine core and halogenation pattern.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another compound with a trifluoromethyl group and potential analgesic properties.
Uniqueness
4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline is unique due to its combination of a pyrrolo[2,3-b]pyridine core with multiple halogenated aromatic rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H7ClF5N3O |
|---|---|
Peso molecular |
363.67 g/mol |
Nombre IUPAC |
4-[[6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]-3,5-difluoroaniline |
InChI |
InChI=1S/C14H7ClF5N3O/c15-10-3-9(24-12-7(16)1-5(21)2-8(12)17)11-6(14(18,19)20)4-22-13(11)23-10/h1-4H,21H2,(H,22,23) |
Clave InChI |
BDOGNXJDEFNIBE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC2=CC(=NC3=C2C(=CN3)C(F)(F)F)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)






